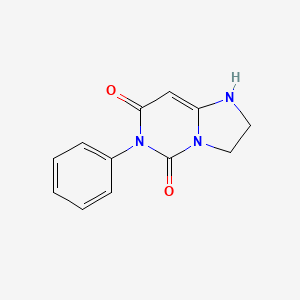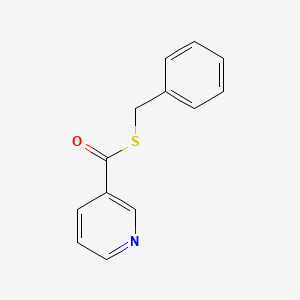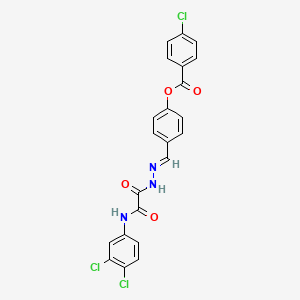![molecular formula C25H17ClN4O B11951847 3-{[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]amino}-2-phenylquinazolin-4(3H)-one](/img/structure/B11951847.png)
3-{[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]amino}-2-phenylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-((2-CL-7-METHYL-QUINOLIN-3-YLMETHYLENE)-AMINO)-2-PHENYL-3H-QUINAZOLIN-4-ONE” is a complex organic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, a quinoline moiety, and various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-((2-CL-7-METHYL-QUINOLIN-3-YLMETHYLENE)-AMINO)-2-PHENYL-3H-QUINAZOLIN-4-ONE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reactions: The final step involves coupling the quinoline derivative with the quinazolinone core using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalyst Selection: Using efficient catalysts to speed up the reactions.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions.
Purification Techniques: Employing methods like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“3-((2-CL-7-METHYL-QUINOLIN-3-YLMETHYLENE)-AMINO)-2-PHENYL-3H-QUINAZOLIN-4-ONE” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline or quinazolinone rings.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone N-oxides, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “3-((2-CL-7-METHYL-QUINOLIN-3-YLMETHYLENE)-AMINO)-2-PHENYL-3H-QUINAZOLIN-4-ONE” would depend on its specific biological target. Generally, it might involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulating signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different substituents.
Quinoline Derivatives: Compounds with a quinoline moiety and various functional groups.
Uniqueness
“3-((2-CL-7-METHYL-QUINOLIN-3-YLMETHYLENE)-AMINO)-2-PHENYL-3H-QUINAZOLIN-4-ONE” is unique due to its specific combination of quinazolinone and quinoline structures, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C25H17ClN4O |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
3-[(E)-(2-chloro-7-methylquinolin-3-yl)methylideneamino]-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C25H17ClN4O/c1-16-11-12-18-14-19(23(26)28-22(18)13-16)15-27-30-24(17-7-3-2-4-8-17)29-21-10-6-5-9-20(21)25(30)31/h2-15H,1H3/b27-15+ |
InChI Key |
UHAFQOREZGUKOB-JFLMPSFJSA-N |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=N/N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5)Cl |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=NN3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



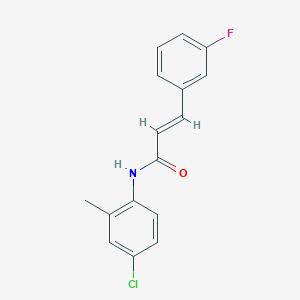
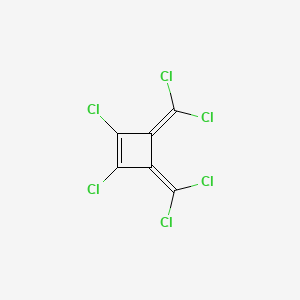


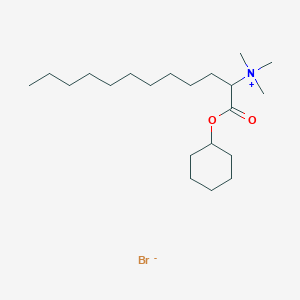

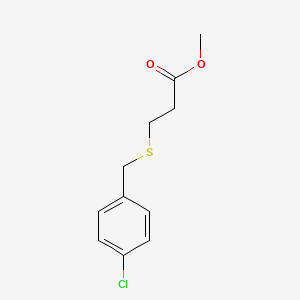


![7,7-Dimethylbicyclo[4.1.1]octa-2,4-diene](/img/structure/B11951814.png)
